Xanthine amine congener (dihydrochloride)
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Overview
Description
Xanthine amine congener (dihydrochloride) is a potent antagonist for both Adenosine A1 and A2 receptors. It is known for its high affinity, with IC50 values of 1.8 nM for A1 receptors and 114 nM for A2 receptors . This compound also functions as a convulsant agent in mouse models .
Mechanism of Action
Target of Action
Xanthine amine congener (dihydrochloride), also known as XAC, is a potent antagonist for both Adenosine A1 and A2 receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in many physiological processes.
Mode of Action
XAC interacts with its targets, the Adenosine A1 and A2 receptors, by binding to these receptors and blocking their activity . The IC50 values, which represent the concentration of XAC required to inhibit 50% of the receptors, are 1.8 nM for A1 and 114 nM for A2 receptors .
Biochemical Pathways
Adenosine receptors are known to be involved in a wide range of biological processes, including inflammation, neurotransmission, and smooth muscle contraction . By blocking these receptors, XAC could potentially affect these processes.
Pharmacokinetics
It’s known that the compound is more potent as a convulsant when administered via infusion at a dosage of 398 mg/kg . It has no effects when administered via an intraperitoneal (i.p.) injection, with the seizure threshold exceeding 1000 mg/kg . This suggests that the route of administration can significantly impact the bioavailability and effects of XAC.
Result of Action
XAC acts as a convulsant agent in mouse models . This means that it can induce seizures, which are rapid and uncontrolled electrical discharges in the brain. This effect is likely due to its antagonistic action on adenosine receptors, which play a role in regulating neuronal excitability.
Action Environment
The action of XAC can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, could potentially influence the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
Xanthine amine congener (dihydrochloride) is known to interact with adenosine receptors, specifically the A1 and A2B subtypes . It acts as an antagonist, meaning it binds to these receptors and inhibits their activity . This interaction can influence various biochemical reactions within the cell.
Cellular Effects
The interaction of Xanthine amine congener (dihydrochloride) with adenosine receptors can have significant effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the activity of adenosine receptors, Xanthine amine congener (dihydrochloride) can modulate the cellular responses that these receptors are involved in.
Molecular Mechanism
Xanthine amine congener (dihydrochloride) exerts its effects at the molecular level primarily through its interaction with adenosine receptors . As an antagonist, it binds to these receptors and inhibits their activity. This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Dosage Effects in Animal Models
In animal models, the effects of Xanthine amine congener (dihydrochloride) can vary with different dosages
Metabolic Pathways
Xanthine amine congener (dihydrochloride) is involved in purine metabolism, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Preparation Methods
The synthesis of Xanthine amine congener (dihydrochloride) involves several steps. One common method includes the functionalization of 1,3-dipropyl-8-phenylxanthine. The reaction conditions typically involve the use of solvents like DMSO and reagents such as PEG300 and Tween 80 .
Chemical Reactions Analysis
Xanthine amine congener (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xanthine amine congener (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptors.
Biology: The compound is utilized in research on cellular signaling pathways and receptor interactions.
Medicine: It serves as a tool in pharmacological studies to understand the effects of adenosine receptor antagonism.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic agents
Comparison with Similar Compounds
Xanthine amine congener (dihydrochloride) is unique due to its high affinity for adenosine receptors and its potent convulsant effects. Similar compounds include:
Caffeine: A well-known stimulant with lower affinity for adenosine receptors.
Theophylline: Used as a bronchodilator with moderate affinity for adenosine receptors.
Theobromine: Found in chocolate, with weaker activity as an adenosine receptor antagonist.
These compounds share structural similarities but differ in their pharmacological profiles and applications .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNTWECSNGWFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?
A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []
Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?
A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []
Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?
A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []
Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?
A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.
Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?
A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?
A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.
Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?
A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.
Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?
A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).
Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?
A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []
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